molecular formula C23H23N3O B11342360 4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11342360
M. Wt: 357.4 g/mol
InChI Key: NEOWYXOFPZTDGH-UHFFFAOYSA-N
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Description

4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

The synthesis of 4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.

    Substitution reactions: Introduction of the 4-methyl and 3-methylphenyl groups can be done through substitution reactions using reagents like methyl iodide and phenylboronic acids.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of substituted quinazolinone derivatives.

Scientific Research Applications

4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenyl-substituted quinazolinones: Compounds with different phenyl substitutions can exhibit different pharmacological activities and material properties.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-methyl-2-(4-methylanilino)-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O/c1-14-7-9-19(10-8-14)25-23-24-16(3)22-20(26-23)12-18(13-21(22)27)17-6-4-5-15(2)11-17/h4-11,18H,12-13H2,1-3H3,(H,24,25,26)

InChI Key

NEOWYXOFPZTDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CC(=C4)C)C

Origin of Product

United States

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